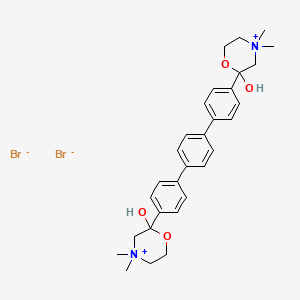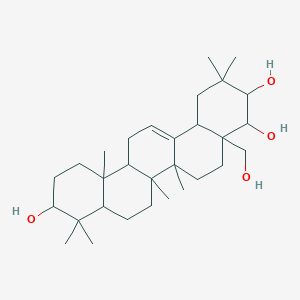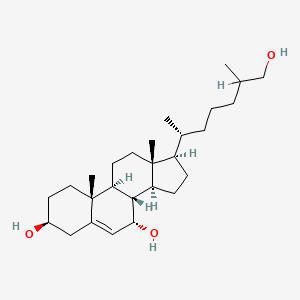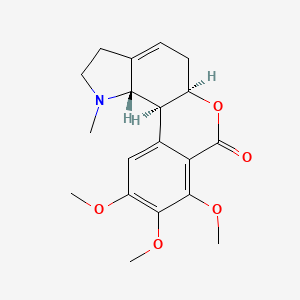
Tiflucarbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tiflucarbine est un composé structurellement nouveau connu pour son activité antidépressive potentielle. Il agit comme un agoniste non sélectif des récepteurs de la sérotonine, ciblant spécifiquement les récepteurs 5-HT1 et 5-HT2 . Ce composé a montré un potentiel prometteur dans diverses études scientifiques en raison de son mécanisme d'action unique et de ses applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse du tiflucarbine implique plusieurs étapes, commençant par la préparation du dérivé tétrahydrothiéno-7-carboline. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle thiéno : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le cycle thiéno pour obtenir la structure chimique souhaitée.
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement l'adaptation à grande échelle du processus de synthèse en laboratoire tout en assurant la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Le tiflucarbine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : Le this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier les interactions des récepteurs de la sérotonine et les effets des agonistes non sélectifs.
Biologie : La capacité du this compound à moduler les récepteurs de la sérotonine en fait un outil précieux pour étudier la neurotransmission et les processus biologiques associés.
5. Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs centraux de la sérotonine, spécifiquement les récepteurs 5-HT1 et 5-HT2. Cette liaison conduit à la modulation des niveaux de sérotonine dans le cerveau, ce qui est associé à ses effets antidépresseurs. De plus, le this compound agit comme un inhibiteur double de la protéine kinase C et de la calmoduline, qui sont impliquées dans divers processus cellulaires .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying serotonin receptor interactions and the effects of non-selective agonists.
Biology: Tiflucarbine’s ability to modulate serotonin receptors makes it a valuable tool for studying neurotransmission and related biological processes.
Industry: Potential applications in the pharmaceutical industry for developing new antidepressant drugs.
Mécanisme D'action
Tiflucarbine exerts its effects by binding to central serotonin receptors, specifically 5-HT1 and 5-HT2 receptors. This binding leads to the modulation of serotonin levels in the brain, which is associated with its antidepressant effects. Additionally, this compound acts as a dual inhibitor of protein kinase C and calmodulin, which are involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Le tiflucarbine est unique en raison de sa double action sur les récepteurs de la sérotonine et l'inhibition de la protéine kinase C/calmoduline. Les composés similaires comprennent :
Staurosporine : Un inhibiteur puissant de la protéine kinase C, mais il n'antagonise pas la fonction de la calmoduline.
CP 46’665-1 : Un autre inhibiteur de la protéine kinase C avec des effets différents sur la morphologie cellulaire par rapport au this compound.
Ces composés mettent en évidence la singularité du this compound dans sa double action inhibitrice et ses applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
89875-86-5 |
|---|---|
Formule moléculaire |
C16H17FN2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene |
InChI |
InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3 |
Clé InChI |
BNKIWXODDDABSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
SMILES canonique |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Key on ui other cas no. |
89875-86-5 |
Synonymes |
9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)







![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)
